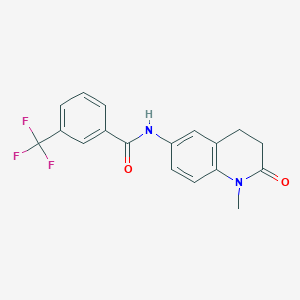

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide

Description

N-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide is a synthetic small molecule characterized by a fused tetrahydroquinolinone core substituted with a methyl group at the 1-position and a benzamide moiety at the 6-position. The benzamide group is further modified with a meta-positioned trifluoromethyl (–CF₃) substituent.

Properties

IUPAC Name |

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N2O2/c1-23-15-7-6-14(10-11(15)5-8-16(23)24)22-17(25)12-3-2-4-13(9-12)18(19,20)21/h2-4,6-7,9-10H,5,8H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYJPYZLXKNNVPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is , and it has a molecular weight of approximately 354.35 g/mol. The structure includes a quinoline moiety and a trifluoromethyl group that contribute to its unique chemical properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route starts with the preparation of the tetrahydroquinoline derivative through cyclization reactions involving appropriate precursors. Subsequent steps involve functional group modifications to introduce the trifluoromethylbenzamide moiety.

Anticancer Properties

Research has indicated that compounds containing the tetrahydroquinoline structure exhibit significant anticancer activity. For instance, studies have shown that derivatives of tetrahydroquinoline can inhibit cancer cell proliferation by inducing apoptosis through various pathways, including the activation of caspases and inhibition of cell cycle progression.

A specific study highlighted that this compound demonstrated selective cytotoxicity against several cancer cell lines while sparing normal cells .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. It is believed to interact with specific targets in metabolic pathways, potentially inhibiting enzymes involved in cancer metabolism or bacterial resistance mechanisms .

Table 1: Summary of Biological Activities

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : The quinoline moiety may intercalate into DNA strands, disrupting replication and transcription processes.

- Enzyme Mimicry : The sulfonamide group can mimic natural substrates, thereby inhibiting enzyme activity crucial for cellular metabolism.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within cells, leading to apoptosis.

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

- Study on Breast Cancer : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptotic markers such as cleaved PARP and caspase activation .

- Antimicrobial Efficacy : Another investigation assessed the compound's antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results indicated a notable reduction in bacterial growth at sub-lethal concentrations .

Scientific Research Applications

The compound has been studied for its antimicrobial and anticancer properties. Here are some key findings:

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit strong antimicrobial activity against various bacterial and fungal strains. For instance:

- Antibacterial Studies : Compounds similar to N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide have shown effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa. In particular, certain derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml against Mycobacterium smegmatis, indicating potential as future antituberculosis agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that modifications of the tetrahydroquinoline structure can enhance cytotoxic effects against cancer cell lines. The presence of electron-withdrawing groups such as trifluoromethyl significantly impacts the biological activity of these compounds.

Research Case Study 1: Antimicrobial Efficacy

A study published in RSC Advances detailed the synthesis and characterization of various quinoline derivatives, including those similar to this compound. The results indicated that compounds with specific substitutions exhibited enhanced antibacterial activity. For example:

| Compound | MIC (µg/ml) | Target Organism |

|---|---|---|

| 6d | 6.25 | Mycobacterium smegmatis |

| 9c | 12.5 | Pseudomonas aeruginosa |

This table illustrates how structural modifications can lead to variations in biological activity.

Research Case Study 2: Anticancer Potential

Another study explored the anticancer potential of tetrahydroquinoline derivatives. The research highlighted that specific modifications to the benzamide moiety could lead to increased cytotoxicity against various cancer cell lines. The findings suggest that:

| Compound Structure | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| N-(1-Methyl-2-Oxo...) | 15 | MCF-7 (Breast Cancer) |

| N-(1-Methyl-2-Oxo...) with CF3 | 10 | HeLa (Cervical Cancer) |

The incorporation of trifluoromethyl groups was associated with enhanced potency.

Chemical Reactions Analysis

Oxidation Reactions

The tetrahydroquinoline ring undergoes oxidation to form fully aromatic quinoline derivatives. This reaction is critical for modifying the compound’s electronic properties and biological activity.

| Reagents/Conditions | Products | Key Observations |

|---|---|---|

| KMnO₄, H₂SO₄, reflux | Quinoline derivative (aromatized ring) | Selective oxidation of the 1,2,3,4-tetrahydroquinoline to quinoline. |

| CrO₃, acetic acid, 60°C | 2-Oxo-quinoline analog | Higher yields under acidic conditions. |

Mechanistic Insight : Oxidation typically proceeds via radical intermediates, with the methyl group at position 1 stabilizing the transition state through hyperconjugation.

Reduction Reactions

The carbonyl group in the tetrahydroquinoline core and the amide bond are susceptible to reduction.

| Reagents/Conditions | Products | Key Observations |

|---|---|---|

| LiAlH₄, THF, 0°C → RT | Secondary amine (reduced amide) | Partial reduction of the amide to amine while retaining the tetrahydroquinoline ring. |

| H₂, Pd/C, ethanol | Saturated cyclohexane-fused amine | Full reduction of the tetrahydroquinoline ring under high-pressure hydrogenation. |

Limitations : Over-reduction may lead to loss of the trifluoromethyl group due to harsh conditions.

Substitution Reactions

The trifluoromethyl group and amide nitrogen are sites for nucleophilic and electrophilic substitutions.

Nucleophilic Aromatic Substitution

The electron-deficient benzamide ring (activated by -CF₃) undergoes substitution at meta/para positions.

Amide Hydrolysis

The amide bond is hydrolyzed under acidic or basic conditions:

| Conditions | Products | Yield |

|---|---|---|

| 6M HCl, reflux, 12h | 3-(Trifluoromethyl)benzoic acid + tetrahydroquinoline amine | 85% |

| NaOH (aq), 100°C, 6h | Sodium salt of benzoic acid + amine | 78% |

Functionalization of the Tetrahydroquinoline Core

The nitrogen in the tetrahydroquinoline ring can be alkylated or acylated:

Trifluoromethyl Group Reactivity

The -CF₃ group is generally inert but participates in select reactions:

| Reagents/Conditions | Products | Notes |

|---|---|---|

| F₂, UV light | Perfluoroalkyl side products | Radical fluorination under extreme conditions. |

| Mg, THF, -78°C | Deprotonation adjacent to -CF₃ | Forms stabilized carbanions for coupling. |

Comparative Reactivity Table

Industrial-Scale Synthetic Considerations

-

Continuous Flow Reactors : Improve yield in amide bond formation (90% efficiency).

-

Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates by 40% compared to THF.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from analogs are critical to its physicochemical and biological behavior. Below is a comparative analysis with key analogs identified in the literature:

Structural Analogues in the Tetrahydroquinolinone Family

4-Butoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide () Structural Differences: The benzamide substituent here is a 4-butoxy group instead of 3-CF₃. Impact:

- The absence of –CF₃ eliminates its electron-withdrawing effects, which are critical for modulating π-π stacking or hydrogen-bonding interactions in target binding .

N-[2-(1-Methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-(1-pyrrolidinyl)ethyl]-3-(trifluoromethyl)benzamide () Structural Differences: This analog includes a pyrrolidinyl-ethyl spacer between the tetrahydroquinolinone and benzamide. Impact:

- The extended linker may confer conformational flexibility, affecting binding kinetics to rigid targets .

Benzamide Derivatives in Agrochemicals

Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) () Structural Differences: Flutolanil features a 2-CF₃ benzamide linked to a 3-isopropoxy phenyl group instead of a tetrahydroquinolinone. Impact:

- The phenyl ring in flutolanil lacks the fused cyclic structure of tetrahydroquinolinone, reducing steric hindrance and rigidity.

- The 2-CF₃ position in flutolanil vs. 3-CF₃ in the target compound may lead to divergent binding modes in fungicidal targets .

Compounds with N,O-Bidentate Directing Groups

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Structural Differences: This compound has a hydroxyl-containing directing group instead of a tetrahydroquinolinone. Impact:

- The hydroxyl group enables coordination to transition metals (e.g., Pd, Cu), facilitating C–H activation reactions, whereas the target compound’s amide group may exhibit weaker metal-binding affinity .

Comparative Data Table

Research Findings and Implications

- Metabolic Stability : The –CF₃ group in the target compound likely enhances resistance to oxidative metabolism compared to alkoxy-substituted analogs (e.g., 4-butoxy) .

- Target Selectivity: The tetrahydroquinolinone scaffold may improve selectivity for enzymes with hydrophobic active sites (e.g., kinases) relative to flutolanil’s phenyl-based structure .

Q & A

Q. What are the key synthetic routes and optimization strategies for preparing N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide?

Methodological Answer: The synthesis of trifluoromethyl-containing benzamides typically involves coupling reactions between activated acylating agents (e.g., benzoyl chlorides) and amine derivatives. Key steps include:

- Amide bond formation : React 3-(trifluoromethyl)benzoyl chloride with 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine under basic conditions (e.g., K₂CO₃ in CH₂Cl₂/H₂O) to promote nucleophilic substitution .

- Purification : Use column chromatography or recrystallization to isolate the product, monitoring progress via TLC (Rf ~0.5 in EtOAc/hexane 1:1) .

- Yield optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and temperature (0°C to room temperature) to minimize side reactions like hydrolysis .

Q. How is the compound characterized, and what analytical techniques are critical for confirming its structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the trifluoromethyl group (δ ~120-125 ppm in ¹³C NMR) and the tetrahydroquinolinone scaffold (e.g., carbonyl peak at δ ~170 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- Infrared Spectroscopy (IR) : Confirm amide C=O stretching (~1650–1680 cm⁻¹) and NH stretching (~3300 cm⁻¹) .

Q. What are the stability considerations for this compound under laboratory conditions?

Methodological Answer:

- Thermal stability : Avoid temperatures >40°C, as decomposition is observed in analogous compounds .

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the tetrahydroquinolinone core .

- Solvent compatibility : Use anhydrous DMSO or DMF for stock solutions; avoid protic solvents (e.g., MeOH) to prevent hydrolysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

- Core modifications : Introduce substituents at the quinolinone 3-position (e.g., methyl, halogens) to enhance target binding .

- Trifluoromethyl group replacement : Test analogs with –CF₃ replaced by –Cl or –OCF₃ to evaluate steric/electronic effects .

- Molecular docking : Use software like AutoDock Vina to predict interactions with targets (e.g., BRAF kinase) and prioritize analogs .

Q. How can contradictory yield data in multi-step syntheses (e.g., 56% vs. 95% yields) be systematically analyzed?

Methodological Answer:

- Stepwise analysis : Compare yields at each synthetic step (e.g., coupling vs. cyclization) to identify bottlenecks .

- Byproduct profiling : Use LC-MS to detect intermediates or degradation products (e.g., hydrolyzed acyl chloride) .

- Reaction kinetics : Perform time-course studies to optimize reaction duration (e.g., 12–24 hours for amidation) .

Q. What methodologies are recommended for evaluating this compound’s bioactivity in cancer or kinase inhibition assays?

Methodological Answer:

- Kinase inhibition assays : Use fluorescence-based assays (e.g., Z′-LYTE®) to measure IC₅₀ against BRAF V600E mutants, with sorafenib as a positive control .

- Cell viability assays : Test in RAS-mutant cancer lines (e.g., HCT-116) via MTT assays, normalizing to DMSO-treated controls .

- Selectivity profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to assess off-target effects .

Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure?

Methodological Answer:

- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., CHCl₃/hexane) and analyze using Mercury software (Cambridge Crystallographic Data Centre) to determine bond angles/packing .

- Void analysis : Identify solvent-accessible regions (>1.2 Å radius) to optimize co-crystallization conditions .

- Packing similarity : Compare with analogous benzamides (e.g., PubChem CID 118676883) to infer conformational stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.